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Compound of Interest

3-Methylazetidine-3-carboxylic
Compound Name:

acid
CAS No.: 1213240-07-3
Cat. No.: B1526243

Get Quote

Executive Summary & Structural Significance

3-Methylazetidine-3-carboxylic acid (CAS: 1365411-50-2 as HCI salt; Neutral CAS: 553034-
19-0) represents a critical "constrained” amino acid scaffold in modern medicinal chemistry.
Unlike its flexible acyclic analog (alpha-methyl-beta-alanine) or the unsubstituted azetidine-3-
carboxylic acid, the 3,3-disubstitution pattern locks the nitrogen vector relative to the
carboxylate. This "gem-disubstituent effect" reduces conformational entropy, often enhancing
ligand-target binding affinity and metabolic stability against oxidative deamination.

This guide provides a rigorous breakdown of the spectroscopic signature of this molecule,
designed to assist analytical chemists and synthetic researchers in validating compound
identity and purity.

Theoretical & Structural Analysis
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Before interpreting spectra, one must understand the ring dynamics. The azetidine ring is not
planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions).

» Ring Strain: ~26 kcal/mol.
e Puckering Angle: ~30°.

 Inversion Barrier: Low, but in the hydrochloride salt form (the standard stable solid), the
nitrogen inversion is arrested by protonation, often rendering the C2 and C4 protons
chemically inequivalent (AB system) in NMR time scales depending on the solvent and
temperature.

Analytical Workflow Logic

The characterization pipeline follows a logical destructiveness gradient:

e Mass Spectrometry (MS): High sensitivity, confirms molecular formula.
e Infrared (IR): Non-destructive, confirms functional groups (COOH, NH).
e NMR (

H,

C): Non-destructive, definitive structural elucidation.
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Figure 1: Analytical workflow for the characterization of small molecule amino acid salts.

Mass Spectrometry (MS) Data

Technique: Electrospray lonization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1%
Formic Acid.

The mass spectrum of 3-methylazetidine-3-carboxylic acid is dominated by the protonated
molecular ion

. Due to the high ring strain, fragmentation energy is lower than typical aliphatic amino acids.

Parameter Value Interpretation
Molecular Formula Neutral species
Monoisotopic Mass 115.0633 Da Exact mass
Observed lon 116.07 Da Base peak (100%)
Loss of
Fragment 1 98.06 Da
(Dehydration)
Loss of
Fragment 2 70.06 Da

(Formic acid equivalent)

Fragment 3 44.05 Da Ring opening/Loss of

Fragmentation Pathway

The fragmentation often involves ring opening driven by the release of strain energy.
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Figure 2: Proposed ESI-MS fragmentation pathway for 3-methylazetidine-3-carboxylic acid.

Infrared Spectroscopy (IR)

Technique: Attenuated Total Reflectance (ATR) on solid HCI salt. Matrix: Neat solid (Diamond
crystal).

The IR spectrum is characteristic of a zwitterionic amino acid or its hydrochloride salt. The key
diagnostic is the separation between the carbonyl stretch and the amine modes.
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Frequency (

)

Intensity

Assignment

Notes

2800 - 3200

Broad, Strong

Stretch

Overlapping

ammonium (

) and acid OH
stretches. Broadening

indicates H-bonding.

1725 - 1745

Strong, Sharp

Stretch

Characteristic of
carboxylic acid
(COOH). If zwitterionic

(

), this shifts to ~1600

1450 - 1480

Medium

Scissoring

Ring methylene

deformation.

1200 - 1250

Strong

Stretch

C-0O single bond of the

acid group.

Protocol Note: If the sample is the zwitterion (neutral), the C=0 band will appear as an

asymmetric carboxylate stretch around 1600-1650

. If it is the HCI salt, the C=0 remains a classic acid carbonyl >1700

Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (

) is the solvent of choice. DMSO-

Is an alternative but may show broadened exchangeable protons (NH/OH). Reference:

residual peak (4.79 ppm) or internal TSP (0.00 ppm).
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H NMR Data (400 MHz, )

The symmetry of the molecule simplifies the spectrum. The quaternary carbon at C3 removes
the methine coupling seen in the parent azetidine-3-carboxylic acid, leaving a clean singlet for
the methyl and a methylene signal for the ring.

Shift ( Structural

Multiplicity Integration Assignment iah
. ppm) Insight

Methyl group.

Shielded relative
1.55-1.65 Singlet (s) 3H to acyclic

analogs due to

ring constraints.

Ring protons.
Often appear as

two doublets (

AB Syst d ;
4,10 -4.50 ys ?m (A or 4H & ) due to ring
Broad Singlet puckering

inequivalence, or
a singlet if rapid

inversion occurs.

Exchangeable
~4.8 Singlet - / protons (solvent

peak).

Expert Insight on Ring Protons: In the HCI salt, the nitrogen is protonated (

), which slows down the ring inversion. You will likely see the C2/C4 protons split into two sets
of doublets (pseudo-axial and pseudo-equatorial) centered around 4.3 ppm. If the solution is
acidic enough or heated, these may coalesce into a singlet.

C NMR Data (100 MHz, )

The carbon spectrum is the most definitive proof of the 3,3-disubstitution.
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Shift (

Type (DEPT) Assignment

» Ppm)

215 Methyl carbon attached to C3.
C3 Quaternary Carbon. The
key diagnostic peak.

45.2 .y I P
Disappearance of the CH
signal seen in the parent acid.

£6.8 C2 and C4 Ring Carbons.

' Intense signal (2 carbons).
176.5 Carboxylic Acid Carbon.

Experimental Protocols
Sample Preparation for NMR

To ensure sharp peaks and minimal water suppression artifacts:

Weigh 5-10 mg of 3-Methylazetidine-3-carboxylic acid HCI.
e Dissolve in 0.6 mL of

(99.9% D).

« Filtration: If the solution is cloudy (polymerization or silica impurities), filter through a small
plug of glass wool into the NMR tube.

e Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to allow full relaxation of the quaternary methyl protons for accurate
integration.

Quality Control & Impurity Profiling

Common impurities arise from the synthesis (often from 1-Boc-3-methylazetidine-3-
carboxylic acid deprotection).
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» Impurity A (Boc-protected): Look for a large singlet at

1.45 ppm (9H, t-butyl).

e Impurity B (Ring Opening): Look for multiplets in the 2.0-3.5 ppm range, indicating hydrolysis
of the azetidine ring to linear amino acid derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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